(2,3-Difluoro-4-iodophenyl)(methyl)sulfane
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Overview
Description
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques[2][2].
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents such as dichloromethane.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. Additionally, the sulfur atom in the methylsulfane group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the fluorine atoms.
(2-Iodothioanisole): Similar structure but lacks the fluorine atoms and has a different substitution pattern on the phenyl ring.
Uniqueness
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties. The combination of these substituents makes it a valuable compound for various applications in organic synthesis and research .
Properties
Molecular Formula |
C7H5F2IS |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
2,3-difluoro-1-iodo-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5F2IS/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |
InChI Key |
YDIMCXCVYPRUKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)I)F)F |
Origin of Product |
United States |
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